Dimethyl 2-(5-bromopyrimidin-2-yl)malonate
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Overview
Description
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate is an organic compound with the molecular formula C9H9BrN2O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 5-bromopyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the bromination of pyrimidine followed by esterification with malonic acid. One common method includes the following steps:
Bromination of Pyrimidine: Pyrimidine is reacted with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Esterification: The brominated pyrimidine is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding pyrimidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while reduction reactions typically yield the corresponding pyrimidine without the bromine atom.
Scientific Research Applications
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrimidine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-bromopyrimidin-2-yl)malonate involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(5-chloropyrimidin-2-yl)malonate
- Dimethyl 2-(5-fluoropyrimidin-2-yl)malonate
- Dimethyl 2-(5-iodopyrimidin-2-yl)malonate
Uniqueness
Dimethyl 2-(5-bromopyrimidin-2-yl)malonate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
dimethyl 2-(5-bromopyrimidin-2-yl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-15-8(13)6(9(14)16-2)7-11-3-5(10)4-12-7/h3-4,6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNZSTOSBATLOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716572 |
Source
|
Record name | Dimethyl (5-bromopyrimidin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-28-9 |
Source
|
Record name | Propanedioic acid, 2-(5-bromo-2-pyrimidinyl)-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (5-bromopyrimidin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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